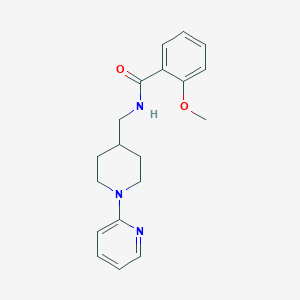

2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP is a small molecule that can be synthesized through various methods and has shown promising results in various scientific studies.

Applications De Recherche Scientifique

Piperidine Derivatives in Drug Design

Piperidine derivatives, such as the compound , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The synthesis of these compounds has long been widespread .

Anti-tubercular Agents

Some piperidine derivatives have shown potential as anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Inhibitors for Non-small Cell Lung Cancer (NSCLC)

Anaplastic lymphoma kinase (ALK) is a therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC). A series of 1,3,5-triazine derivatives, which could potentially include the compound , were identified as potent and selective ALK inhibitors .

Electro-oxidative Method for Ring Opening

The compound could potentially be used in an electro-oxidative method for the ring opening of imidazopyridine derivatives . This protocol offers a sustainable alternative to existing harsh reaction conditions and provides an efficient approach to produce N-(pyridin-2-yl)amide derivatives .

Biological Evaluation of Potential Drugs

The compound could be used in the biological evaluation of potential drugs containing a piperidine moiety . This could help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Synthesis of Substituted Piperidines

The compound could be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-methoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-24-17-7-3-2-6-16(17)19(23)21-14-15-9-12-22(13-10-15)18-8-4-5-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEIQNIZHFKAPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

triazin-2-yl)sulfanyl)acetate](/img/structure/B2569804.png)

![5-Methyl-7-[4-(trifluoromethyl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569807.png)

![7-[3-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2569811.png)

![tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate](/img/structure/B2569812.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2569815.png)

![3-[(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2569820.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B2569822.png)

![(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2569825.png)